Ácido 4-metoxicarbonil-3-nitrofenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

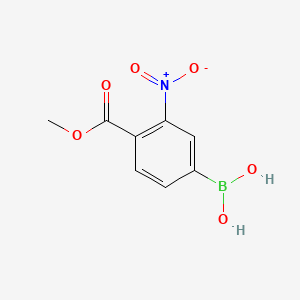

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO6 and its molecular weight is 224.963. The purity is usually 95%.

BenchChem offers high-quality (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento de Suzuki-Miyaura

Los ácidos borónicos, incluido el “Ácido 4-metoxicarbonil-3-nitrofenilborónico”, se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio que se utiliza para formar enlaces carbono-carbono. Es una herramienta poderosa en la síntesis orgánica y se utiliza ampliamente en la síntesis de varios compuestos orgánicos.

Preparación de inhibidores

Los ácidos borónicos se han utilizado en la preparación de inhibidores para varios objetivos biológicos . Por ejemplo, se pueden utilizar para inhibir enzimas como la lactato deshidrogenasa, que desempeña un papel en la proliferación de células cancerosas .

Reacción de Heck oxidativa catalizada por Pd (II) de tipo tándem y secuencia de amidación intramolecular C-H

Este es un tipo específico de reacción donde el “Ácido 4-metoxicarbonilfenilborónico” podría usarse potencialmente como reactivo . La reacción implica la formación de un enlace carbono-carbono y la introducción de un grupo amida en la molécula.

Fluoroalquilación aeróbica sin ligando mediada por cobre de ácidos ariborónicos con yoduros de fluoroalquilo

En esta reacción, los ácidos ariborónicos, como el “Ácido 4-metoxicarbonilfenilborónico”, se pueden utilizar como reactivos . La reacción implica la introducción de un grupo fluoroalquilo en la molécula.

Nitración ipso en una sola olla de ácidos ariborónicos

Esta es otra reacción donde el “Ácido 4-metoxicarbonilfenilborónico” podría usarse potencialmente como reactivo . La reacción implica la introducción de un grupo nitro en la molécula.

Nitración catalizada por cobre

El “Ácido 4-metoxicarbonilfenilborónico” podría usarse potencialmente en reacciones de nitración catalizadas por cobre . Estas reacciones implican la introducción de un grupo nitro en la molécula.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In suzuki-miyaura coupling reactions, boronic acids play a crucial role in the formation of carbon-carbon bonds , which are fundamental in various biochemical pathways.

Result of Action

As a component in suzuki-miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds , which are integral to the structure of many organic compounds.

Action Environment

The action of 4-Methoxycarbonyl-3-nitrophenylboronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, thereby influencing its efficacy in reactions.

Actividad Biológica

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a tool for biochemical research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have indicated that derivatives of boronic acids, including (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid, exhibit significant antiproliferative effects against various cancer cell lines. For instance, research has shown that this compound can inhibit the growth of androgen-dependent prostate cancer cells (LAPC-4) and other cancer types, demonstrating selectivity comparable to established drugs like flutamide .

The proposed mechanism involves the interaction of the boronic acid moiety with specific amino acid residues within target proteins. In particular, molecular docking studies suggest that (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid may act as an antagonist to the androgen receptor (AR), forming hydrogen bonds with critical residues that facilitate its binding . This interaction is crucial for its antiproliferative activity.

Structure-Activity Relationships (SAR)

The biological activity of boronic acids is highly dependent on their structural features. The presence of substituents such as methoxy and nitro groups has been shown to enhance the compound's efficacy. For example, modifications in the position of chlorine on the pyrazine ring significantly affected activity levels; compounds lacking chlorine showed no antiproliferative effects .

| Compound | Structure | Activity against LAPC-4 |

|---|---|---|

| 5a | 5a | High |

| 9a | 9a | Moderate |

| 10a | 10a | Low |

| 11a | 11a | None |

Case Studies

- Inhibition of Autotaxin : A study demonstrated that replacing carboxylic acids with boronic acids significantly improved inhibition potency against autotaxin, a target in cancer metastasis. The compound exhibited an IC50 value as low as 6 nM, showcasing its potential as a therapeutic agent .

- Antiviral Activity : Boronic acids have also been explored for their antiviral properties. One derivative showed competitive inhibition of HIV-1 protease with a Ki value significantly lower than that of darunavir, indicating enhanced efficacy and reduced toxicity compared to traditional treatments .

- Delivery Systems : Recent advancements have utilized (4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid in dendrimer-based delivery systems for proteins like saporin. These systems demonstrated improved cellular uptake and cytotoxicity against cancer cells, highlighting the compound's versatility beyond direct therapeutic applications .

Propiedades

IUPAC Name |

(4-methoxycarbonyl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNDQDNATQPFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659397 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85107-56-8 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.